molecular formula C13H9NO B3187749 Benzo(h)quinoline, 1-oxide CAS No. 17104-70-0

Benzo(h)quinoline, 1-oxide

Cat. No.: B3187749
CAS No.: 17104-70-0
M. Wt: 195.22 g/mol
InChI Key: ZXRYLHUIZFXIIL-UHFFFAOYSA-N
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Description

Benzo(h)quinoline, 1-oxide, also known as 1-oxidobenzo[h]quinolin-1-ium, is a chemical compound . It has been used to study the mutagenic activities of benzo[f]quinoline, benzo[h]quinolone, and a number of their derivatives .


Synthesis Analysis

The synthesis of this compound involves a method for the synthesis of quinolinyl- and benzo[h]quinolinylmonoazatriphenylenes through 1,2,4-triazine intermediates with subsequent transformations in aza-Diels–Alder reaction . Another method involves an initial quaternization of the nitrogen atom from benzo[c]quinoline and then a [3+2] dipolar cycloaddition reaction .


Chemical Reactions Analysis

Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines offers a straightforward approach to benzo[h]quinolines and benzo[c]-acridines . The substituent at the triple bond governs a choice between transition metal or Brønsted acid catalysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.21700, a density of 1.18g/cm3, and a boiling point of 408.9ºC at 760 mmHg .

Mechanism of Action

While specific mechanisms of action for Benzo(h)quinoline, 1-oxide were not found in the search results, it’s worth noting that quinoline derivatives have shown a broad spectrum of bioactivity, including anticancer properties .

Safety and Hazards

According to the safety data sheet, Benzo(h)quinoline, 1-oxide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including Benzo(h)quinoline, 1-oxide, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Future research could focus on the development of new derivatives with enhanced biological properties and the exploration of their potential applications in medicine and other fields .

Properties

17104-70-0

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

1-oxidobenzo[h]quinolin-1-ium

InChI

InChI=1S/C13H9NO/c15-14-9-3-5-11-8-7-10-4-1-2-6-12(10)13(11)14/h1-9H

InChI Key

ZXRYLHUIZFXIIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2[N+](=CC=C3)[O-]

17104-70-0

Origin of Product

United States

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